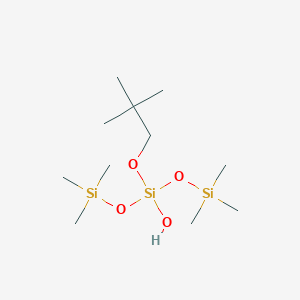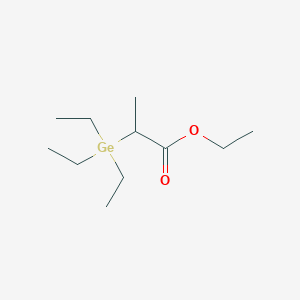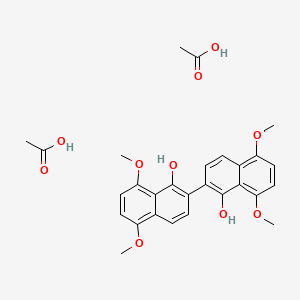![molecular formula C25H34N2O2 B14379072 1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine CAS No. 88154-23-8](/img/structure/B14379072.png)
1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine is an organic compound characterized by its complex structure, which includes two pyrrolidine rings connected by a methylene bridge to a bis(3-ethoxy-4,1-phenylene) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine typically involves the reaction of 3-ethoxy-4,1-phenylenediamine with formaldehyde and pyrrolidine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Methylenebis(4,1-phenylene)bis(3-tetradecylurea): Similar structure but with tetradecylurea groups.
1,1’-Methylenebis(4,1-phenylene)bis(3-[2-(diethylamino)propyl]urea): Contains diethylamino propyl groups instead of pyrrolidine rings.
Uniqueness
1,1’-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine is unique due to its specific combination of ethoxy and pyrrolidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88154-23-8 |
|---|---|
Molekularformel |
C25H34N2O2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-[3-ethoxy-4-[(2-ethoxy-4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C25H34N2O2/c1-3-28-24-18-22(26-13-5-6-14-26)11-9-20(24)17-21-10-12-23(19-25(21)29-4-2)27-15-7-8-16-27/h9-12,18-19H,3-8,13-17H2,1-2H3 |
InChI-Schlüssel |
VCZBTEKTMCKENI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)N2CCCC2)CC3=C(C=C(C=C3)N4CCCC4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)


![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)

![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)


![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)


